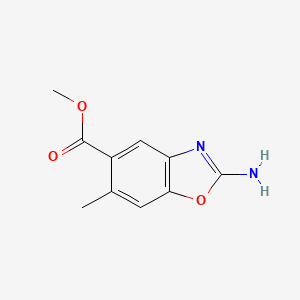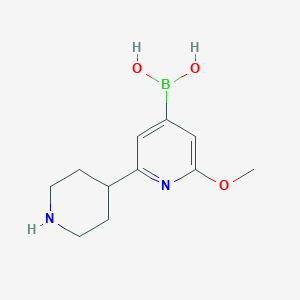
Methyl 2-amino-6-methyl-1,3-benzoxazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-6-methyl-1,3-benzoxazole-5-carboxylate is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-6-methyl-1,3-benzoxazole-5-carboxylate typically involves the condensation of 2-aminophenol with an appropriate carboxylic acid derivative under specific reaction conditions. One common method involves the use of 2-aminophenol and methyl 2-bromo-6-methylbenzoate in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as metal catalysts or nanocatalysts may be employed to improve the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-6-methyl-1,3-benzoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylate group can produce alcohols .
Aplicaciones Científicas De Investigación
Methyl 2-amino-6-methyl-1,3-benzoxazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of methyl 2-amino-6-methyl-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-amino-1,3-benzoxazole-6-carboxylate
- 2-Amino-4-methoxy-6-methyl-1,3,5-triazine
- Benzoxazole derivatives with different substituents
Uniqueness
Methyl 2-amino-6-methyl-1,3-benzoxazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzoxazole derivatives, it may exhibit enhanced antimicrobial activity or different reactivity in chemical reactions .
Propiedades
Fórmula molecular |
C10H10N2O3 |
|---|---|
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
methyl 2-amino-6-methyl-1,3-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-5-3-8-7(12-10(11)15-8)4-6(5)9(13)14-2/h3-4H,1-2H3,(H2,11,12) |
Clave InChI |
TUTHPYJQEXTWSI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C(=O)OC)N=C(O2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]-](/img/structure/B14079825.png)
![{Bis[fluoro(dimethyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14079830.png)


![3-[3,4-Dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[3-hydroxy-8-(hydroxymethyl)-2,6,10,12,14,18,20-heptamethyldocosa-4,6,14,16,18-pentaen-2-yl]pyran-2-one](/img/structure/B14079842.png)
![Oxazolo[2,3-c][1,4]oxazin-8-ol, hexahydro-](/img/structure/B14079844.png)
![2-[3-Diethylazaniumylidene-6-[diethyl(oxido)azaniumyl]xanthen-9-yl]benzoate](/img/structure/B14079859.png)

![1-(3-Hydroxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079875.png)
![5-Bromo-8-fluoro-2H-benzo[d][1,3]oxazine-2,4(1H)-dione](/img/structure/B14079881.png)
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079889.png)
![Tert-butyl 1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B14079890.png)
![Benzenamine, N-[(2,6-dimethylphenyl)methylene]-](/img/structure/B14079894.png)
![(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromene-1,4-dione](/img/structure/B14079897.png)
